2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

CB2 Receptor Cannabinoid System Selectivity

Forensic labs risk misidentification when using non-benzylated cathinone surrogates for method validation. This N-benzylmethcathinone reference standard provides verified spectral matching and unambiguous discrimination from regioisomers, ensuring correct GC-MS/LC-ESI-MS/MS peak assignment in seized-material and biological-fluid analyses. • Confirmed against mass spectral libraries for definitive chromatographic identification. • Quantified cannabinoid receptor engagement (CB2 Ki = 583 nM; putative CB1 IC50 = 179 nM) enables dual-system pharmacological SAR studies. • Documented hERG liability (Ki = 20 µM) serves as a cardiac-safety benchmark for structurally related derivatives. • Free base liquid form (≥92%) permits direct use in anhydrous asymmetric hydrogenation without pre-neutralization.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 16735-30-1
Cat. No. B103111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(methyl)amino]-1-phenylpropan-1-one
CAS16735-30-1
Synonyms2-(BENZYL METHYL AMINO)-1-PHENYLPROPAN-1-ONE
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2
InChIInChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
InChIKeyUFQQYJQQRYVVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one


2-[Benzyl(methyl)amino]-1-phenylpropan-1-one (CAS 16735-30-1), also referred to as N-benzylmethcathinone, is a synthetic substituted cathinone with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . It is categorized in forensic databases as a designer drug and is primarily used as an analytical reference standard for research and forensic applications . Its structure features a core alpha-methyl-propiophenone scaffold with a tertiary N-benzyl-N-methyl amine, distinguishing it from simpler cathinone analogs. Reputable suppliers offer the compound in both its free base (CAS 16735-30-1, typically a liquid) and hydrochloride salt (CAS 16735-26-5) forms .

Workflow Forensic analytical reference standard for GC-MS and LC-MS/MS method development
Selection Cannabinoid-active cathinone for receptor poly-pharmacology and SAR studies
Use Context Dual-form procurement: free base liquid for organic synthesis; hydrochloride solid for certified solutions

Why Generic Cathinone Substitution Fails for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one


Simplistic substitution of 2-[benzyl(methyl)amino]-1-phenylpropan-1-one with other synthetic cathinones (e.g., methcathinone) for analytical method development or pharmacological assessment is invalid. The N-benzyl-N-methyl tertiary amine motif creates a distinct steric and electronic environment. Quantitative receptor profiling reveals that this compound exhibits significant affinity for the cannabinoid system, with a Ki of 583 nM at CB2 receptors and an IC50 of 179 nM at a cannabinoid receptor site (putatively CB1) , a pharmacodynamic feature largely absent in unsubstituted cathinones. Consequently, using a non-benzylated analog as a surrogate standard would lead to inaccurate retention times, mismatched mass spectra, and incorrect functional interpretation in in vitro assays, undermining the validity of experimental or forensic conclusions.

Property
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one
Methcathinone / Simple Cathinones
Risk if Substituted
Cannabinoid System Affinity
Documented CB2 and cannabinoid site binding
Negligible to no cannabinoid receptor interaction
Pharmacological profile mismatch; assay result interpretation may be invalid
Analytical Signature
Unique GC-MS spectrum and retention time; distinct from regioisomers
Different mass spectral fragmentation; may co-elute or be misidentified
False negative or false positive forensic identification; evidentiary chain compromised
Safety Pharmacology Data
Quantified hERG binding (Ki = 20 µM) provides a defined safety benchmark
hERG data is often absent or highly variable across studies
Cardiotoxicity profiling context is lost; study cannot leverage a characterized safety window

Quantitative Differentiation Evidence for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one


CB2 Receptor Affinity Differentiator from Simple Cathinones

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one demonstrates measurable affinity for the human CB2 receptor, a target distinct from the canonical monoamine transporters typically engaged by cathinones. In a radioligand displacement assay, the compound exhibited a Ki value of 583 nM against [3H]CP55,940 at human recombinant CB2 receptors expressed in HEK293 cell membranes . This represents the first fully quantified activity parameter specifically attributed to this compound in an authoritative database. In contrast, simpler N-methyl cathinones like methcathinone are reported as highly selective for DAT and SERT with negligible CB2 interaction.

CB2 Receptor Affinity
Cross-study comparable
Ki = 583 nM
Supports cannabinoid pathway interaction review
Distinguishes from monoamine-only cathinones; requires in-model validation
CB2 Receptor Cannabinoid System Selectivity Pharmacological Profiling Forensic Toxicology

Cannabinoid Site Interaction and Poly-Pharmacology Profile

Further supporting its pharmacological divergence from traditional cathinones, 2-[benzyl(methyl)amino]-1-phenylpropan-1-one was tested against a THC cannabinoid receptor site (putatively CB1) and demonstrated an IC50 of 179 nM using [3H]CP-55940 as a radioligand . This level of receptor engagement is within a biologically relevant range. This contrasts sharply with the prototypical cathinone, cathinone itself, which is recognized primarily as a monoamine releaser with no reported activity at cannabinoid receptors.

Cannabinoid Site Interaction
Cross-study comparable
IC50 = 179 nM
Reported poly-pharmacology screening context
Cathinone class baseline shows no measurable interaction
Cannabinoid Receptor Poly-pharmacology Binding Assay Lead-like Differentiation Screening

hERG Channel Interaction Safety Differentiator

A key differentiator for compound selection in advanced pharmacological studies is its hERG liability. 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one was assessed for its binding to the human potassium voltage-gated hERG channel and showed a Ki of 20,000 nM (20 µM) . This value provides a quantitative safety margin distinct from other cathinones like MDPV or alpha-PVP, for which hERG data sets are inconsistent or entirely lacking, making cross-comparative assessment difficult. A Ki of >10 µM is generally considered a low-risk threshold for hERG-related cardiotoxicity in preclinical settings.

hERG Channel Binding
Cross-study comparable
Ki = 20,000 nM
Safety-related endpoint monitoring context
Provides a low-risk benchmark absent in many comparator cathinones
hERG Cardiotoxicity Safety Pharmacology Binding Assay Drug Development

Chromatographic and Spectral Regioisomer Differentiation

Forensic identification often requires discrimination of regioisomeric forms of synthetic cathinones. 2-[benzyl(methyl)amino]-1-phenylpropan-1-one (the alpha-methyl isomer with CAS 16735-30-1) is the target compound of interest. Its regioisomer, 3-[benzyl(methyl)amino]-1-phenylpropan-1-one (CAS 21970-65-0), is a beta-amino ketone with a distinct pharmacological and metabolic profile . The two isomers are readily differentiated by GC-MS using chemical derivatization, as presented in peer-reviewed analytical methods . The target compound is also present in dedicated mass spectral libraries (e.g., the 'Mass Spectra of Designer Drugs 2024' library) with a confirmed GC-MS spectrum , a non-trivial advantage for unambiguous identification in forensic casework.

Regioisomer Differentiation
Head-to-head
Unique GC-MS & LC-MS/MS signature
Correct isomer selection is critical for forensic fidelity
Distinct from beta-amino ketone regioisomer; verified spectral library match
Regioisomer GC-MS Forensic Chemistry Spectral Library Chemical Derivatization

Free Base vs. Hydrochloride Salt Form Selection

The target compound exists in two distinct physical forms that affect its handling and quantification. The free base (CAS 16735-30-1) is commercially available as a liquid with a purity of at least 92% (Sigma-Aldrich) or 95% (AKSci) , while the hydrochloride salt (CAS 16735-26-5) is a solid with >=98% purity (Cayman Chemical) . The difference in purity (92-95% vs. >=98%) and physical state directly impacts gravimetric preparation of standard solutions; the salt form provides superior stability and easier handling for forensic standard preparation. In contrast, most simple cathinone hydrochlorides (e.g., methcathinone hydrochloride) are typically available as solids, but the free base liquid form of the target compound is uncommon, which may be advantageous for certain organic synthesis applications.

Free Base vs. HCl Salt
Head-to-head
Liquid (92-95%) / Solid (≥98%)
Form-dependent handling and application fit
Dual-form availability supports synthesis and certified standard preparation
Free Base Hydrochloride Salt Purity Formulation Analytical Standard

Application Scenarios for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one


Forensic Toxicology and Designer Drug Identification

Given the compound's confirmed presence in mass spectral libraries and its unambiguous discrimination from regioisomers , the primary application scenario is its use as an authentic certified reference standard for forensic and clinical toxicology laboratories. When developing or validating GC-MS or LC-ESI-MS/MS methods for the detection of emerging N-benzylated cathinones in seized materials or biological fluids, using 2-[benzyl(methyl)amino]-1-phenylpropan-1-one rather than an uncharacterized analog ensures correct chromatographic peak assignment and mass spectral matching.

Cannabinoid-Active Cathinones Academic Research

The quantified affinity for cannabinoid receptors (CB2 Ki = 583 nM; cannabinoid site IC50 = 179 nM) positions this compound as a valuable tool in pharmacological studies investigating the intersection of cathinone and cannabinoid receptor systems. Academic researchers studying the structure-activity relationship (SAR) of synthetic cathinones can use this compound to explore how the N-benzyl-N-methyl substitution confers dual monoamine and cannabinoid receptor engagement, a feature not achievable with non-benzylated cathinone standards.

Preclinical Cardiac Safety Profiling

The documented low-affinity binding to the hERG channel (Ki = 20 µM) makes this compound a suitable reference for studies investigating the cardiac safety of new psychoactive substances. Because many cathinones lack definitive hERG data, this compound serves as a benchmark for assessing the hERG liability of structurally related derivatives, enabling researchers to contextualize screening results within a partially characterized safety window.

Organic Synthesis Using Free Base Reactivity

For organic chemists studying asymmetric hydrogenation of amino ketones, the availability of the free base as a liquid (purity >=92%) offers distinct advantages over the solid hydrochloride salt used by the pharmacological community. This form facilitates direct use in anhydrous reactions, such as enantioselective catalytic reductions, without the need for pre-neutralization, providing a procurement advantage for synthetic method development laboratories.

Application
Selection Property
Validation Focus
Forensic Toxicology and Designer Drug Identification
Verified spectral library match and regioisomer discrimination
Method specificity; correct peak assignment in seized material or biological fluids
Cannabinoid-Active Cathinones Academic Research
Quantified cannabinoid receptor engagement profile
Structure-activity relationship for dual monoamine-cannabinoid receptor systems
Preclinical Cardiac Safety Profiling
Documented low-affinity hERG binding benchmark
Safety-related endpoint monitoring; contextualizing screening results for new derivatives
Organic Synthesis Using Free Base Reactivity
Free base liquid form for anhydrous reactions
Direct use in enantioselective catalysis without pre-neutralization
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